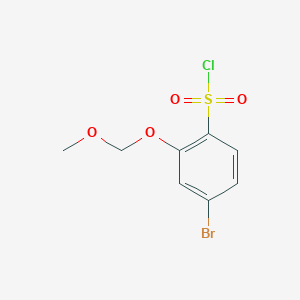
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is an organic compound featuring a pyridine and azetidine moiety. Known for its potential in various scientific fields, this compound attracts attention due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Typically synthesized via multi-step organic synthesis, involving chlorination and azetidinone ring formation. Reaction conditions might include solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods: : Industrial-scale synthesis might use continuous flow reactors to ensure safety and consistency. Process optimization includes temperature control and reagent purity.
Analyse Chemischer Reaktionen
Types of Reactions: : It undergoes reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Solvents like ethanol or dimethyl sulfoxide are frequently used.
Major Products Formed: : Oxidation might yield a hydroxyl derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used in synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential in modulating biological pathways, possibly affecting enzyme activity.
Medicine: : Explored for therapeutic uses due to its potential bioactivity.
Industry: : Utilized in developing materials with specific physical and chemical properties.
Wirkmechanismus
This compound exerts its effects through interactions with specific molecular targets, likely involving enzyme inhibition or receptor binding. These interactions can modulate biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to analogs like 6-chloropyridin-3-yl azetidinone, this compound’s tetrahydrofuran group offers distinct chemical and biological properties. Its unique structure may result in improved stability or bioactivity.
List of Similar Compounds
6-chloropyridin-3-yl azetidinone
5-Chloro-6-(tetrahydrofuran-3-yl)-3-pyridone
3-Hydroxy-5-chloro-6-(tetrahydrofuran-3-yl)pyridine
Conclusion
This compound’s distinct structure and versatile applications make it an interesting subject for scientific research across multiple fields, from chemistry to medicine. Its ability to undergo various reactions and its interactions with biological molecules highlight its significance.
How's that for a deep dive?
Eigenschaften
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-11-3-8(13(18)16-5-9(17)6-16)4-15-12(11)20-10-1-2-19-7-10/h3-4,9-10,17H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVIMHZACJJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CC(C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

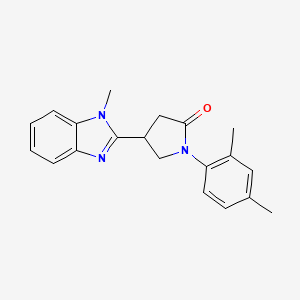

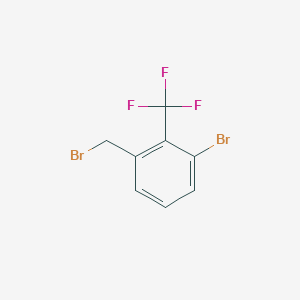


![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)
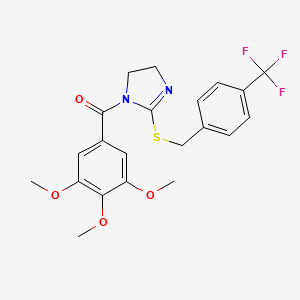
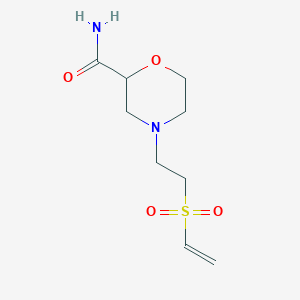
![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)
![1-(benzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430647.png)
![N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2430648.png)
